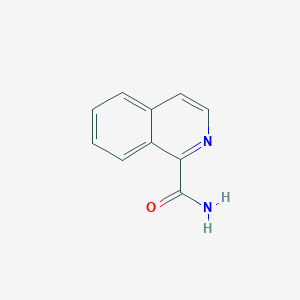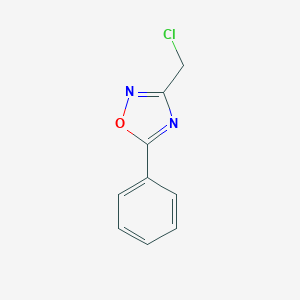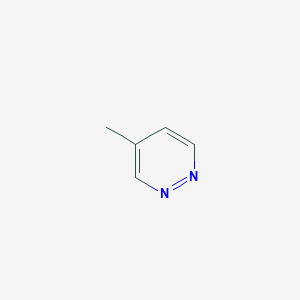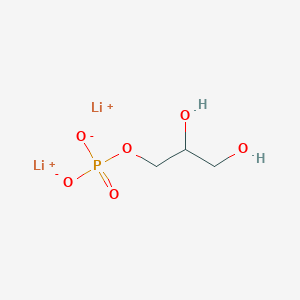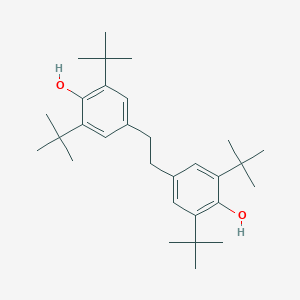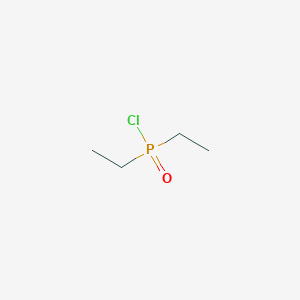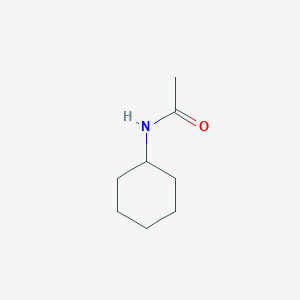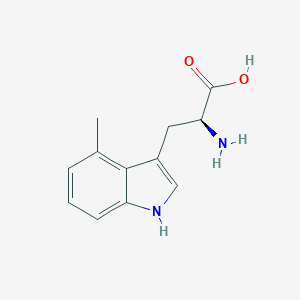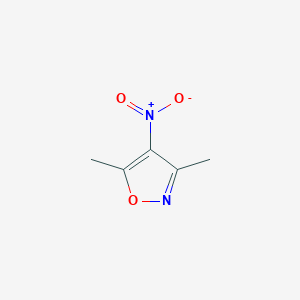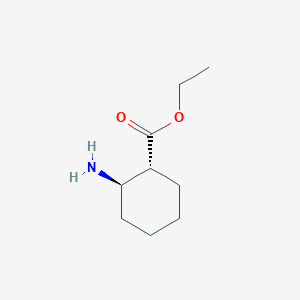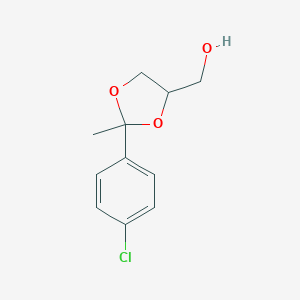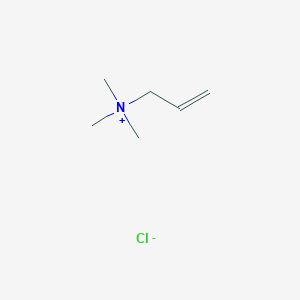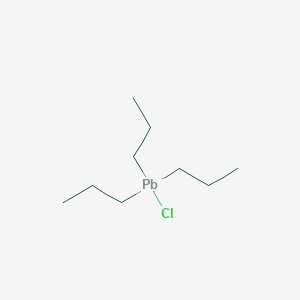
Tripropyl lead chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripropyl lead chloride is a chemical compound that belongs to the family of organolead compounds. It is a colorless liquid that is highly toxic and has been used as a gasoline additive in the past. However, due to its harmful effects on human health and the environment, it has been banned in most countries.
Mécanisme D'action
The exact mechanism of action of tripropyl lead chloride as a catalyst is not fully understood. However, it is believed that it acts as a Lewis acid catalyst by accepting a pair of electrons from the reactant molecule and forming a complex with it. This complex then undergoes further reactions to form the desired product.
Effets Biochimiques Et Physiologiques
Tripropyl lead chloride is highly toxic and can cause severe damage to the nervous system, kidneys, and liver. It can also lead to anemia, gastrointestinal problems, and reproductive disorders. Exposure to tripropyl lead chloride can occur through inhalation, ingestion, or skin contact.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using tripropyl lead chloride as a catalyst in lab experiments is its high catalytic activity and selectivity. It can also be easily synthesized and purified. However, its highly toxic nature makes it difficult to handle and requires strict safety precautions.
Orientations Futures
There are several future directions for the use of tripropyl lead chloride in organic synthesis. One area of research is the development of new and more efficient catalysts based on tripropyl lead chloride. Another area of research is the investigation of the mechanism of action of tripropyl lead chloride and its interactions with other molecules. Finally, there is a need for further studies on the toxic effects of tripropyl lead chloride and the development of safer alternatives for use in organic synthesis.
Méthodes De Synthèse
Tripropyl lead chloride can be synthesized by reacting lead chloride with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction takes place at a temperature of around 60°C and produces tripropyl lead chloride as the main product.
Applications De Recherche Scientifique
Tripropyl lead chloride has been extensively studied for its use as a catalyst in organic synthesis. It has been found to be an effective catalyst for a wide range of reactions such as Friedel-Crafts acylation, aldol condensation, and Diels-Alder reactions.
Propriétés
Numéro CAS |
1520-71-4 |
|---|---|
Nom du produit |
Tripropyl lead chloride |
Formule moléculaire |
C9H21ClPb |
Poids moléculaire |
372 g/mol |
Nom IUPAC |
chloro(tripropyl)plumbane |
InChI |
InChI=1S/3C3H7.ClH.Pb/c3*1-3-2;;/h3*1,3H2,2H3;1H;/q;;;;+1/p-1 |
Clé InChI |
QKQJBHIQKVJZMF-UHFFFAOYSA-M |
SMILES |
CCC[Pb](CCC)(CCC)Cl |
SMILES canonique |
CCC[Pb](CCC)(CCC)Cl |
Autres numéros CAS |
1520-71-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



